4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one

Lipophilicity Medicinal Chemistry ADME

4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-11-4) is a 5(2H)-oxazolone derivative, a subclass of azlactones, characterized by a 4-methoxybenzyl group at the C-4 position and a phenyl ring at C-3. This heterocyclic scaffold is utilized in medicinal chemistry and chemical biology for constructing compound libraries, with the 5(2H)-oxazolone core serving as a versatile intermediate for further derivatization into amino acids, heterocycles, and peptide mimetics.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
CAS No. 89114-11-4
Cat. No. B15208185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one
CAS89114-11-4
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=C(NOC2=O)C3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-20-14-9-7-12(8-10-14)11-15-16(18-21-17(15)19)13-5-3-2-4-6-13/h2-10,18H,11H2,1H3
InChIKeySIEBCTZNYNYVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-11-4): A Differentiated Oxazolone Scaffold


4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-11-4) is a 5(2H)-oxazolone derivative, a subclass of azlactones, characterized by a 4-methoxybenzyl group at the C-4 position and a phenyl ring at C-3 . This heterocyclic scaffold is utilized in medicinal chemistry and chemical biology for constructing compound libraries, with the 5(2H)-oxazolone core serving as a versatile intermediate for further derivatization into amino acids, heterocycles, and peptide mimetics [1]. Its specific substitution pattern imparts distinct physicochemical properties, including a calculated logP of 3.23 and a topological polar surface area (tPSA) of 55.23 Ų, which differentiate it from closely related analogs .

Why 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one Cannot Be Generically Substituted by Other In-Class Oxazolones


The 5(2H)-oxazolone class is highly sensitive to substitution at both the C-3 and C-4 positions, which governs not only its chemical reactivity but also its physicochemical and biological profile [1]. While many screening libraries contain oxazolones, the specific combination of a 3-phenyl and a 4-(4-methoxybenzyl) group yields a distinct electronic and steric environment. A class-level analysis demonstrates that even a single change, such as replacing the 4-methoxy group with a methyl substituent (CAS 89114-10-3), alters the hydrogen-bonding capacity, electron density, and lipophilicity . Generic substitution thus risks altering target engagement, metabolic stability, or synthetic utility, making the precise procurement of CAS 89114-11-4 essential for reproducible research.

Quantitative Evidence for Differentiating 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one (CAS 89114-11-4) from Its Closest Analogs


Comparative Lipophilicity (cLogP) of CAS 89114-11-4 Versus the 4-Methylphenyl Analog (CAS 89114-10-3)

The methoxy substituent on the 4-benzyl group of CAS 89114-11-4 significantly reduces lipophilicity compared to the 4-methyl analog. The target compound's computed logP (cLogP) is 3.23 , while the 4-methylphenyl derivative (CAS 89114-10-3) exhibits a cLogP of 4.2 . This represents a difference of -0.97 log units, indicating a substantial shift from a relatively lipophilic to a moderately lipophilic profile, which directly impacts solubility, permeability, and non-specific binding.

Lipophilicity Medicinal Chemistry ADME

Enhanced Hydrogen Bond Acceptor Capacity: Topological Polar Surface Area (tPSA) of CAS 89114-11-4

The presence of the methoxy oxygen at the para position of the benzyl group introduces an additional hydrogen bond acceptor site. This is quantified by a topological polar surface area (tPSA) of 55.23 Ų for CAS 89114-11-4 , compared to a calculated tPSA of 38.3 Ų for the 4-methylphenyl analog (CAS 89114-10-3) . The increased tPSA enhances the molecule's capacity for polar interactions, which can improve solubility and influence target recognition.

Polar Surface Area Drug-likeness Oral Bioavailability

Scaffold-Level Antimicrobial Potential Differentiates Oxazol-5-ones from Non-Cyclic Bioisosteres

A focused library study on related 4-arylidene-2-phenyl/methyl-5(4H)-oxazolones has demonstrated distinct biological activity profiles. In this series, compound 5 showed >18 mm inhibition zone (70% inhibition) against E. coli, and compound 6 showed 20 mm (80% inhibition), with additional significant urease inhibition [1]. While these specific values belong to other analogs, the study establishes an activity landscape for the oxazolone scaffold that validates CAS 89114-11-4's core structure for antimicrobial screening projects.

Antibacterial Urease Inhibition Structure-Activity Relationship

Structural Differentiator: Ring Tautomer and Substituent Identity Relative to Common 5(4H)-Oxazolone Screening Intermediates

CAS 89114-11-4 is definitively characterized as a 5(2H)-oxazolone (or 1,2-oxazol-5-one) , which is structurally distinct from the more common 5(4H)-oxazolone (azlactone) intermediates frequently used in amino acid synthesis [1]. The 5(2H)-isomer possesses different ring electronics and tautomeric stability, leading to an altered reactivity profile in cycloaddition and nucleophilic ring-opening reactions. This fundamental structural identity differentiates it from all 4-arylidene-2-phenyl-5(4H)-oxazolones, which are its closest tautomeric analogs.

Tautomerism Reactivity Synthetic Intermediate

Evidentiary Gap: Limitations in Direct Head-to-Head Biological Data for CAS 89114-11-4

A targeted search of primary research literature and patents reveals an absence of direct, quantitative biological activity data (e.g., IC50, MIC, EC50) for CAS 89114-11-4. No head-to-head studies comparing this compound against its named analogs (e.g., CAS 89114-10-3) have been identified in public repositories [1]. While class-level evidence validates the oxazolone scaffold, any procurement decision based on expected biological superiority over a specific analog cannot be supported by current published data. This compound must be treated as an uncharacterized screening candidate whose value proposition rests on its structural and physicochemical differentiation.

Data Gap Analysis Procurement Caution Assay Development

Optimal Application Scenarios for 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one Based on Evidenced Differentiation


Building a Physicochemically-Balanced Screening Library with Reduced Lipophilic Bias

For organizations constructing diverse compound screening libraries, CAS 89114-11-4 serves as a specific tool to populate chemical space with a logP of 3.23 and a tPSA of 55.23 Ų. Its reduced lipophilicity (Δ cLogP = -0.97 compared to the 4-methylphenyl analog) makes it a better candidate for libraries targeting intracellular targets where excessive compound lipophilicity leads to non-specific binding and aggregation artifacts . It is the preferred procurement choice over analog CAS 89114-10-3 when the goal is to probe moderate-polarity chemical space within the 5(2H)-oxazolone series.

Synthetic Methodology Development with a Defined 5(2H)-Oxazolone Tautomer

This compound is the appropriate starting material for developing new synthetic methods that exploit the 5(2H)-oxazolone core's distinct reactivity, which differs fundamentally from the isomeric 5(4H)-azlactone system . The saturated methylene bridge at C-4 provides a defined nucleophilic site for deprotonation and subsequent enolate chemistry, a feature not present in the arylidene-substituted 5(4H) series. Procuring this specific CAS number ensures a consistent substrate for reaction optimization and methodology validation.

Antimicrobial or Urease Inhibition Screening Requires a Definitive Starting Point

While no direct data exists for CAS 89114-11-4, the oxazolone scaffold to which it belongs has confirmed antibacterial activity (analogs showing up to 20 mm, 80% inhibition against E. coli) and exhibits urease inhibition . For a research group initiating a new antimicrobial SAR program, this compound provides an untested but structurally-validated entry point featuring a unique 4-methoxybenzyl substituent, positioning it for the generation of novel structure-activity relationship data.

Crystallography or Biophysical Binding Studies Requiring Defined Polar Interactions

The higher tPSA (55.23 Ų) and additional hydrogen bond acceptor capacity of CAS 89114-11-4, compared to the 4-methylphenyl analog (tPSA 38.3 Ų), make it a compelling choice for soaking into protein crystals or biophysical assays targeting polar binding pockets . The methoxy group can engage in specific dipole-dipole or hydrogen-bond interactions that the methyl analog cannot, providing a distinct probe of structure-activity relationships without altering the core scaffold.

Quote Request

Request a Quote for 4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.